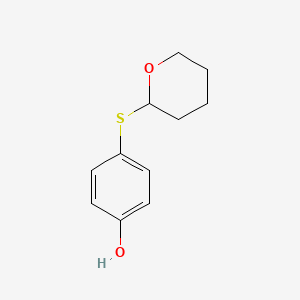

4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol

Description

4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol is a phenolic derivative featuring a tetrahydro-2H-pyran (THP) ring linked via a sulfur atom (sulfanyl group) to the para position of the phenol moiety. This compound is structurally related to 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (Deoxyarbutin), where the oxygen atom in the ether linkage is replaced by sulfur .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

4-(oxan-2-ylsulfanyl)phenol |

InChI |

InChI=1S/C11H14O2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 |

InChI Key |

RUOJXLOUCJUSBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)SC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (Deoxyarbutin)

- Molecular Formula : C₁₁H₁₄O₃

- Key Properties: A tyrosinase inhibitor used in cosmetics for skin-lightening . Synthesized via hydroquinone monobenzyl etherification, followed by THP-etherification and catalytic debenzylation (yield: 79%) . Melting point aligns with literature values (~142°C) .

Comparison: Replacing the oxygen with sulfur increases molecular weight (C₁₁H₁₄O₂S, ~230.3 g/mol) and introduces a thioether bond. However, thioethers are more prone to oxidation than ethers, which could reduce stability .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Molecular Formula : C₂₁H₁₆N₂O

- Key Properties: Exhibits third-order nonlinear optical (NLO) properties with high hyperpolarizability (β, γ) due to π-conjugation and charge transfer . Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W; nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W .

Comparison: While 4-(Tetrahydro-pyran-2-ylsulfanyl)-phenol lacks an imidazole ring, the THP-sulfanyl group may still influence electron density distribution.

4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A Analog)

- Molecular Formula : C₁₅H₁₆O₂

- Key Properties :

Physicochemical and Application Comparisons

Table 1: Key Properties of this compound and Analogs

Research Findings and Gaps

- Synthetic Challenges : THP-sulfanyl derivatives require specialized catalysts (e.g., PPTS for ethers ); sulfur-specific conditions (e.g., thiol coupling) may be needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.